Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride
Overview
Description
“Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride” is a chemical compound with the molecular formula C5H9ClF3NO2 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A method specifically developed for large-scale (>150 g) preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid was disclosed. The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions. The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride” is represented by the formula C5H9ClF3NO2 . The average mass of the molecule is 207.579 Da and the monoisotopic mass is 207.027390 Da .Scientific Research Applications
1. Synthesis of Fluorinated Amino Acids
Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride plays a crucial role in the stereoselective synthesis of fluorinated amino acids, which are valuable in various scientific applications. Pigza, Quach, and Molinski (2009) describe a process for synthesizing (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine starting from 4,4,4-trifluoro-3-methylbutanoic acid. This process involves several steps, including the conversion to a chiral oxazoline and SeO2-promoted oxidative rearrangement, highlighting the importance of this compound in creating fluorinated amino acids (Pigza, Quach, & Molinski, 2009).
2. Asymmetric Synthesis
In another study, Han et al. (2019) discuss an asymmetric synthesis method for (S)-2-Amino-4,4,4-trifluorobutanoic acid, a bioisostere of leucine moiety in drug design. This method is specifically developed for large-scale preparation, employing a recyclable chiral auxiliary to form a corresponding Ni(II) complex, demonstrating the compound's significance in large-scale asymmetric synthesis (Han et al., 2019).
3. Enantioselective Synthesis
Jiang, Qin, and Qing (2003) developed an enantioselective synthesis for both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. This synthesis involves a sequence of reactions including trifluoromethylation and Sharpless asymmetric dihydroxylation, showcasing the compound's role in producing enantiomerically pure amino acids (Jiang, Qin, & Qing, 2003).
4. Enzymatic Hydrolysis
Ayi, Guedj, and Septe (1995) investigated the enzymatic hydrolysis of methyl d,l-3,3-difluorophenyl alanate and methyl d,l-3,3-difluoro-2-aminobutanoate. This study contributes to understanding the enzymatic behavior of methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride derivatives, particularly in the context of producing enantiomerically pure amino acids (Ayi, Guedj, & Septe, 1995).
properties
IUPAC Name |
methyl 2-amino-4,4,4-trifluorobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-11-4(10)3(9)2-5(6,7)8;/h3H,2,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGNXCVKSJMQRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride | |
CAS RN |
1007583-54-1 | |
Record name | methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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